N,N-diethyl-4-phenoxybut-2-yn-1-amine
Description
N,N-diethyl-4-phenoxybut-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a phenoxy group attached to a butynyl chain, which is further substituted with a diethylamino group. Propargylamines are known for their versatility in organic synthesis and potential pharmacological properties.
Properties
IUPAC Name |
N,N-diethyl-4-phenoxybut-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)12-8-9-13-16-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBSSRDOSERRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-phenoxybut-2-yn-1-amine typically involves the coupling of an alkyne, an amine, and an aldehyde. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) salts, zinc (II) salts, and gold (III) salts. The reaction is often carried out under microwave conditions using water as a solvent, which allows for short reaction times and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of nanocatalysts such as Ag/TiO2 and Pt/TiO2. These catalysts promote the synthesis of propargylamine derivatives through the A3 coupling reaction. The use of nanocatalysts offers advantages such as easy handling, low catalyst loading, and the feasibility of catalyst recyclability .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-phenoxybut-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and diethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N,N-diethyl-4-phenoxybut-2-yn-1-amine has several scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s propargylamine moiety is found in bioactive pharmaceuticals, making it valuable for drug development.
Medicine: Propargylamines like this compound are investigated for their potential pharmacological properties, including neuroprotective effects.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-phenoxybut-2-yn-1-amine involves its interaction with molecular targets and pathways. The compound’s propargylamine moiety is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin, potentially exerting neuroprotective and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A propargylamine used as a medication for Parkinson’s disease.
Selegiline: Another propargylamine with MAO inhibitory properties.
Uniqueness
N,N-diethyl-4-phenoxybut-2-yn-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike rasagiline and selegiline, which are primarily used in medicine, this compound has broader applications in organic synthesis and material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
